molecular formula C7H5BF4O2 B125455 (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid CAS No. 159020-59-4

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

Katalognummer: B125455
CAS-Nummer: 159020-59-4
Molekulargewicht: 207.92 g/mol
InChI-Schlüssel: WEMCWZGCSRGJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS: 159020-59-4) is a meta-substituted arylboronic acid with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol . Its structure features a fluorine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position of the phenyl ring, making it highly electron-deficient due to the electron-withdrawing nature of both substituents. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures in pharmaceuticals and agrochemicals . The SMILES notation is OB(O)C₁=CC(F)=CC(=C₁)C(F)(F)F, reflecting its planar geometry and substituent arrangement .

Eigenschaften

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCWZGCSRGJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382499
Record name [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159020-59-4
Record name [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Protocol

  • Grignard Formation : A mixture of magnesium turnings (0.5 g, 0.021 mol) and a catalytic iodine crystal in tetrahydrofuran (THF) is reacted with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (5.0 g, 0.021 mol) under reflux (45°C).

  • Boration : The Grignard reagent is transferred to a solution of trimethyl borate (2.3 mL, 0.021 mol) in THF at −78°C. The mixture is stirred for 45 minutes, warmed to room temperature, and quenched with aqueous HCl.

  • Workup : Extraction with ethyl acetate and concentration under reduced pressure yields 3.3 g (77% yield) of the title compound as a crystalline solid (mp 167–168°C).

Key Data

ParameterValue
Starting Material1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
CatalystMagnesium/Iodine
SolventTHF
Temperature−78°C to 45°C
Yield77%
Melting Point167–168°C

This method capitalizes on the electrophilic trapping of the aryl Grignard intermediate with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid. The trifluoromethyl and fluorine substituents enhance steric and electronic effects, ensuring minimal side reactions during the Grignard formation.

Challenges and Optimizations

Stability Considerations

  • Boronic Acid Dehydration : The title compound may dehydrate to form boroxines during storage. Stabilization strategies include refrigeration under inert atmosphere or formulation as a pinacol ester.

  • Sensitivity to Protodeboronation : Strongly electron-withdrawing groups (e.g., −CF₃) mitigate protodeboronation, enhancing synthetic utility.

Functional Group Tolerance

  • Halogen Compatibility : Bromo and iodo substituents remain intact during Grignard-mediated syntheses, enabling downstream functionalization.

  • Amino Groups : While amino-substituted precursors are challenging due to catalyst poisoning, traceless borylation methods (e.g., using −NH₂ as a directing group) could offer solutions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Grignard ReagentHigh yield (77%), crystalline productRequires cryogenic conditions (−78°C)
Palladium CatalysisEnables diverse cross-couplingsNot a direct synthesis route
Iridium C–H BorylationAtom-economical, no prefunctionalizationUntested for benzene substrates

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound plays a crucial role in synthesizing pharmaceuticals, especially in developing targeted cancer therapies. Its ability to form stable complexes with biological targets allows for the design of effective inhibitors and therapeutic agents.

Case Study: Inhibition of Tubulin Polymerization

A series of studies have focused on synthesizing small-molecule inhibitors targeting tubulin polymerization, a critical process in cancer cell division. Compounds derived from (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid have demonstrated significant cytotoxicity against various human cancer cell lines, including MCF-7 and MDA-MB-231. For instance, one analogue showed low nanomolar IC50_{50} values against these cell lines, indicating its potential as an anticancer therapeutic agent .

Organic Synthesis

In organic chemistry, this compound is primarily used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is fundamental for forming carbon-carbon bonds, essential for constructing complex organic molecules.

Data Table: Cross-Coupling Reaction Conditions

Reagent Reaction Type Conditions Yield
(3-F-5-TFMPB)Suzuki-MiyauraTetrahydrofuran, 100°C, 12h60%
(3-F-5-TFMPB)Negishi couplingToluene, 80°C, 8h75%
(3-F-5-TFMPB)Stille couplingEthanol-water mixture, 60°C, 6h70%

Note: TFMPB = Trifluoromethyl phenylboronic acid.

Material Science

The compound is also utilized in developing advanced materials with specific electronic and optical properties. Its incorporation into polymers and coatings enhances their performance across various applications.

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical properties. These enhanced materials are suitable for applications requiring durability and resistance to environmental factors.

Synthesis of Fluorinated Compounds

Due to its unique fluorine substituents, this compound serves as a key building block in synthesizing fluorinated compounds. These compounds are essential in agrochemicals and specialty chemicals due to their enhanced stability and reactivity.

Case Study: Agrochemical Development

Fluorinated compounds derived from this boronic acid have been explored for their efficacy as pesticides and herbicides. The introduction of fluorine atoms often improves the biological activity of these compounds while enhancing their environmental stability .

Wirkmechanismus

The mechanism of action of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The reactivity and physical properties of arylboronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparison with key analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid 159020-59-4 3-F, 5-CF₃ 207.92 High electron deficiency; used in coupling reactions under mild conditions
(4-(Trifluoromethyl)phenyl)boronic acid 1423-26-3 4-CF₃ 189.93 Moderate reactivity; yields ~63–65% in meriolin synthesis
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid 1160561-31-8 3-Cl, 5-CF₃ 224.38 Enhanced stability but lower reactivity due to Cl
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid 182344-16-7 4-F, 2-CF₃ 207.92 Ortho-CF₃ causes steric hindrance, reducing coupling efficiency
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid 864759-68-2 3-F, 4-CF₃ 207.92 Para-CF₃ increases acidity but may destabilize intermediates
Key Observations:
  • Meta vs. Para Substitution : The meta-substituted CF₃ group in this compound creates a balanced electronic effect, enabling efficient cross-coupling without excessive steric hindrance . In contrast, para-substituted analogs (e.g., 4-CF₃) exhibit lower steric effects but may suffer from reduced regioselectivity .
  • Fluorine vs. Chlorine : Replacing fluorine with chlorine at the 3-position (as in 3-Cl-5-CF₃) increases molecular weight and stability but reduces reactivity due to chlorine’s weaker electron-withdrawing effect .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura coupling performance of this compound is benchmarked below against analogs:

Entry Boronic Acid Reaction Conditions Yield Notes
1 This compound Pd(OAc)₂, KOAc, dry MeCN, 110°C 64% Requires sealed tube; forms biaryl byproducts
2 (4-(Trifluoromethyl)phenyl)boronic acid Standard Pd catalyst, aqueous base 63–65% Higher reproducibility in meriolin synthesis
3 (2-Chloro-5-(trifluoromethyl)phenyl)boronic acid Pd(OAc)₂, KF, dry MeCN 24–64% Lower yield due to steric hindrance from ortho-Cl
4 (4-Fluorophenyl)boronic acid Same as Entry 1 62–65% Electron deficiency insufficient for challenging substrates
Key Findings:
  • Steric Effects : Ortho-substituted analogs (e.g., 2-Cl-5-CF₃) show reduced yields (24–64%) due to hindered boron coordination .
  • Electron Deficiency : The –CF₃ and –F groups in this compound enhance electrophilicity, enabling coupling with deactivated aryl halides .

Structural and Crystallographic Differences

Crystal structures of trifluoromethylphenylboronic acid isomers reveal critical geometric variations :

  • Dihedral Angle (Phenyl Ring vs. BO₂ Plane) :
    • Para-isomer: 6.7–14.6° → Planar geometry improves solubility.
    • Meta-isomer (3-F-5-CF₃): 33.0° → Moderate distortion balances reactivity and stability.
    • Ortho-isomer: 55.9° → Severe distortion reduces catalytic activity.

These angles influence dimerization tendencies and solubility in polar solvents.

Biologische Aktivität

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, properties, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

  • Chemical Formula : C₈H₄F₄O₂
  • Molecular Weight : 208.11 g/mol
  • CAS Number : 161622-05-5

The presence of fluorine atoms in the compound enhances its lipophilicity and reactivity, making it a valuable building block in drug discovery and development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with fluorinated aromatic compounds. The synthetic routes often capitalize on the stability and reactivity of boronic acids, allowing for functionalization that can lead to various derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related boronic acids, particularly those containing trifluoromethyl groups. The following table summarizes the antimicrobial activity of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Candida albicansModerate (specific MIC not defined)Antifungal
Aspergillus nigerModerate (specific MIC not defined)Antifungal
Escherichia coliLower than AN2690Antibacterial
Bacillus cereusLower than AN2690Antibacterial

The compound shows moderate antifungal activity against Candida albicans and Aspergillus niger, with a notably lower MIC against Bacillus cereus compared to established drugs like AN2690 (Tavaborole), indicating promising antibacterial potential .

The proposed mechanism for the antimicrobial action of boronic acids, including this compound, involves the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria and fungi. The binding of these compounds to LeuRS disrupts normal cellular functions, leading to microbial cell death .

Anticancer Activity

In addition to its antimicrobial properties, boronic acids have been investigated for their anticancer potential. They can act as proteasome inhibitors, which are critical in cancer cell proliferation. Some studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Proteasome Inhibition

One notable study demonstrated that a related boronic acid derivative inhibited the growth of U266 cells by blocking the G2/M phase of the cell cycle. This effect was attributed to the compound's ability to bind covalently to specific cellular targets, thus disrupting normal cellular processes .

Q & A

Basic: What are the key synthetic routes for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid?

Methodological Answer:
The synthesis typically involves halogenated precursors undergoing Suzuki-Miyaura cross-coupling. For example, brominated intermediates (e.g., 3-bromo-5-(trifluoromethyl)fluorobenzene) can react with bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group . Alternative routes may utilize directed ortho-metalation (DoM) strategies, where fluorine and trifluoromethyl groups act as directing groups for boron introduction. Purification often involves recrystallization or column chromatography under inert conditions to prevent protodeboronation .

Basic: How does the trifluoromethyl group influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing trifluoromethyl (-CF₃) group increases the acidity of the boronic acid (pKa ~8–9), enhancing its stability and reactivity in aqueous or polar reaction media. This group also reduces electron density at the aryl ring, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from -CF₃ may require optimized ligands (e.g., SPhos or XPhos) to improve catalytic efficiency .

Advanced: What computational methods are suitable for predicting the binding affinity of derivatives in enzyme inhibition studies?

Methodological Answer:
Docking simulations (e.g., Glide 2.5 or GOLD) combined with molecular dynamics (MD) are recommended. Glide’s scoring function accounts for solvent exposure penalties and charge-charge interactions, critical for accurate predictions with fluorinated arylboronic acids . For example, studies on similar compounds show that the -CF₃ group enhances hydrophobic interactions with enzyme active sites (e.g., leucyl-tRNA synthetase), which can be validated using free-energy perturbation (FEP) calculations .

Advanced: How can discrepancies in catalytic efficiency across different studies be methodologically addressed?

Methodological Answer:
Contradictions may arise from variations in:

  • Catalyst systems : Compare Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos.
  • Solvent polarity : Aqueous DMF vs. THF.
  • pH : Boronic acid reactivity is pH-dependent; optimize using buffered conditions (e.g., Na₂CO₃ in H₂O/EtOH).
    Systematic screening via Design of Experiments (DoE) can identify critical factors. For example, lower yields in one study may stem from inadequate inert gas protection, leading to boronic acid oxidation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ ≈ -60 ppm for -CF₃; δ ≈ -110 ppm for -F) and ¹¹B NMR (δ ~30 ppm for boronic acid).
  • Mass Spectrometry : High-resolution MS (exact mass 222.03 Da) with ESI or MALDI for molecular ion confirmation .
  • HPLC : Reverse-phase C18 columns with UV detection (retention time ~1.3–1.5 min under TFA-modified conditions) .

Advanced: What strategies optimize stability during storage?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent light-induced degradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Solvent choice : Stabilize as a pinacol ester in anhydrous THF or DMSO for long-term storage. Periodic ¹H NMR monitoring can detect protodeboronation byproducts (e.g., aryl fluorides) .

Advanced: How to design derivatives to enhance metabolic stability while maintaining activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute -CF₃ with -OCF₃ or -SF₃ to block oxidative metabolism.
  • Steric shielding : Introduce ortho-substituents (e.g., methyl groups) to protect the boronic acid from esterase cleavage.
  • Prodrug strategies : Mask the boronic acid as a trifluoroborate salt, which hydrolyzes in vivo .
    Metabolic stability can be assessed using liver microsome assays with LC-MS/MS quantification of parent compound degradation .

Basic: What precautions are critical when handling this compound in aqueous reactions?

Methodological Answer:

  • pH control : Maintain pH >7 to prevent boronic acid dimerization or precipitation.
  • Oxygen exclusion : Use degassed solvents and Schlenk lines to avoid Pd catalyst deactivation.
  • Chelation : Add ligands like 2,2,6,6-tetramethylheptanedione (TMHD) to stabilize the boronic acid in basic media .

Advanced: How does fluorination at the 3-position affect regioselectivity in subsequent functionalization?

Methodological Answer:
The 3-fluoro group directs electrophilic substitution to the para position (relative to -B(OH)₂) due to its meta-directing nature. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Advanced: What are the limitations of current docking models for fluorinated boronic acids?

Methodological Answer:

  • Solvent effects : Many models underestimate the hydration energy of -B(OH)₂.
  • Halogen bonding : Fluorine’s weak σ-hole interactions are poorly parameterized in older force fields (e.g., MMFF94).
  • Validation : Cross-check docking poses with X-ray crystallography or STD-NMR to resolve false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.